molecular formula C2H4ClNOS B11725999 S-Chloromethyl thiocarbamate

S-Chloromethyl thiocarbamate

Cat. No.: B11725999
M. Wt: 125.58 g/mol
InChI Key: SXFJZNGIYIFFAD-UHFFFAOYSA-N
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Description

S-Chloromethyl thiocarbamate is a chemical compound with the CAS Registry Number 91571-79-8 . Its molecular formula is C₂H₄ClNOS, and it has a molecular weight of 125.58 g/mol . This solid compound is intended for research and development purposes only and is not labeled for human or veterinary therapeutic applications. As a specialized thiocarbamate ester, this compound serves as a valuable building block in organic synthesis and chemical research. Its structure, featuring both thiocarbamate and chloromethyl functional groups, makes it a potential intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. Researchers value this compound for its utility in heterocyclic chemistry and in the creation of libraries of compounds for screening and development. This product is offered with the explicit understanding that it is "For Research Use Only." The buyer assumes all responsibility for confirming the product's identity and/or purity before use. Notwithstanding any contrary provisions, this product is sold "AS-IS" with no representation or warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights.

Properties

Molecular Formula

C2H4ClNOS

Molecular Weight

125.58 g/mol

IUPAC Name

S-(chloromethyl) carbamothioate

InChI

InChI=1S/C2H4ClNOS/c3-1-6-2(4)5/h1H2,(H2,4,5)

InChI Key

SXFJZNGIYIFFAD-UHFFFAOYSA-N

Canonical SMILES

C(SC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis via S-Acylation of Sodium Dithiocarbamates

Sodium dithiocarbamates serve as key intermediates for thiocarbamate derivatives. In this method, sodium dithiocarbamate (prepared from amines and carbon disulfide) reacts with chloromethyl chlorides under mild conditions .

Procedure :

  • Formation of Sodium Dithiocarbamate :
    Heterocyclic amines (e.g., 1H-1,2,4-triazole) react with CS₂ in the presence of NaOH:

    Amine+CS2+NaOHNa+[S2CNR2]+H2O\text{Amine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{Na}^+[\text{S}_2\text{CNR}_2]^- + \text{H}_2\text{O}
  • Chloromethylation :
    The sodium dithiocarbamate is treated with chloromethyl chloride in chloroform at 20–25°C:

    Na+[S2CNR2]+ClCH2ClS-CH2Cl+NaCl+CS2\text{Na}^+[\text{S}_2\text{CNR}_2]^- + \text{ClCH}_2\text{Cl} \rightarrow \text{S-CH}_2\text{Cl} + \text{NaCl} + \text{CS}_2

    Yields range from 58% to 94%, depending on the substituents .

Optimization :

  • Solvent choice (chloroform) minimizes side reactions.

  • Room temperature prevents decomposition of reactive intermediates .

Chlorination of Mercaptomethyl Thiocarbamate Precursors

Direct chlorination of mercaptomethyl (-SCH₂-) thiocarbamates using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) offers a high-purity route .

Procedure :

  • Synthesis of Mercaptomethyl Thiocarbamate :
    React thiourea with chloromethyl precursors (e.g., chloromethyl alkyl ethers):

    NH2CSNH2+ClCH2ORS-CH2Cl+ROH+NH3\text{NH}_2\text{CSNH}_2 + \text{ClCH}_2\text{OR} \rightarrow \text{S-CH}_2\text{Cl} + \text{ROH} + \text{NH}_3
  • Chlorination :
    Treat the mercaptomethyl intermediate with SO₂Cl₂ at 0–40°C:

    HS-CH2C(O)NR2+SO2Cl2S-CH2Cl+SO2+HCl\text{HS-CH}_2\text{C(O)NR}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{S-CH}_2\text{Cl} + \text{SO}_2 + \text{HCl}

    Yields exceed 80% under optimized conditions .

Key Parameters :

  • Excess SO₂Cl₂ ensures complete conversion.

  • Temperature control avoids over-chlorination .

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables efficient alkylation of thiocarbamate salts with chloromethylating agents .

Procedure :

  • Reaction Setup :
    Combine aqueous NaOH, thiocarbamate salt, chloromethyl chloride, and a PTC agent (e.g., Aliquat 336):

    Na+[S2CNR2]+ClCH2ClPTCS-CH2Cl+NaCl\text{Na}^+[\text{S}_2\text{CNR}_2]^- + \text{ClCH}_2\text{Cl} \xrightarrow{\text{PTC}} \text{S-CH}_2\text{Cl} + \text{NaCl}
  • Isolation :
    The product is extracted into the organic phase (e.g., dichloromethane) and purified via distillation .

Advantages :

  • Biphasic systems enhance reaction rates.

  • Avoids hazardous solvents .

Electrochemical Synthesis

Recent advances utilize electrochemical methods to couple isocyanides with chloromethyl thiols under oxidant-free conditions .

Procedure :

  • Electrochemical Cell Setup :
    A graphite anode and Pt cathode are immersed in a solution of isocyanide and chloromethyl thiol in acetate buffer (pH 4–6).

  • Reaction Mechanism :

    RNC+HS-CH2CleS-CH2Cl+NH3+CO2\text{RNC} + \text{HS-CH}_2\text{Cl} \xrightarrow{\text{e}^-} \text{S-CH}_2\text{Cl} + \text{NH}_3 + \text{CO}_2

    Current efficiencies reach 85–92% .

Scalability :

  • Continuous flow systems achieve gram-scale production in 35 minutes .

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Reference
S-AcylationNa dithiocarbamate, ClCH₂ClCHCl₃, 25°C58–94%High
ChlorinationSO₂Cl₂, mercaptomethyl precursor0–40°C80–90%Very High
Phase-Transfer CatalysisClCH₂Cl, PTC agentH₂O/CH₂Cl₂, 25°C75–88%Moderate
ElectrochemicalIsocyanide, ClCH₂SHElectrolysis, pH 585–92%High

Key Findings :

  • Chlorination offers the highest purity, suitable for pharmaceutical applications.

  • Electrochemical synthesis is the most environmentally benign but requires specialized equipment.

  • S-Acylation balances yield and simplicity for industrial-scale production .

Challenges and Optimization Strategies

  • By-Product Formation :
    Over-chlorination can generate dichloromethyl derivatives. Using stoichiometric chlorinating agents and low temperatures mitigates this .

  • Solvent Selection :
    Chloroform and dichloromethane are optimal for solubility but pose environmental concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative .

  • Catalyst Recovery :
    Phase-transfer catalysts (e.g., Aliquat 336) can be recycled via aqueous washes, reducing costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, facilitating nucleophilic substitution. Key reactions include:

SubstrateNucleophileConditionsProductYieldReference
S-Chloromethyl thiocarbamateAmines (e.g., NH₃)Room temperature, polar aprotic solventsS-Aminoalkyl thiocarbamates60–85%
This compoundThiols (e.g., RSH)0–40°C, CHCl₃Unsymmetrical disulfides70–92%
This compoundHydroxide ionsAqueous NaOH, refluxHydrolysis to thiocarbamic acid>90%

Mechanistic Insight :

  • The reaction proceeds via an Sₙ2 mechanism, with nucleophiles attacking the chloromethyl carbon.

  • Steric hindrance and solvent polarity significantly influence reaction rates .

Condensation Reactions

Thiocarbamates participate in condensation with carbonyl compounds to form heterocycles:

Example :

  • Reaction with aldehydes/ketones under acidic conditions yields thiazolidinones or thiazinanones via intramolecular cyclization.

  • Condensation with CS₂ generates dithiocarbamate derivatives, useful in agrochemical synthesis .

Catalytic Hydrogenation

This compound undergoes hydrogenation to form primary alcohols and thiols:

CatalystConditionsProductsConversionReference
Ru-pincer complex80–100°C, 50–80 bar H₂CH₃OH + HS-C(=O)NH₂>95%

Selectivity :

  • The reaction avoids desulfurization, preserving the thiocarbamate backbone .

S-Acylation Reactions

Reaction with acyl chlorides produces thioanhydrides:

Acyl ChlorideConditionsProductYieldReference
Benzoyl chlorideCHCl₃, room temperatureBenzoyl thioanhydride82%
4-Nitrobenzoyl chlorideCHCl₃, 25°C4-Nitrobenzoyl thioanhydride76%

Applications :

  • Thioanhydrides exhibit phytotoxic and growth-stimulating activities in agricultural studies .

Metabolic and Degradation Pathways

In biological systems, thiocarbamates metabolize to reactive intermediates:

  • Sulfoxide formation : Oxidation of the sulfur atom generates sulfoxide derivatives, implicated in herbicidal activity .

  • CS₂ release : Degradation via enzymatic pathways produces carbon disulfide (CS₂), linked to neurotoxic effects .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsFunctional Group TransformationApplications
Nucleophilic substitutionAmines, thiols, OH⁻-CH₂Cl → -CH₂NuPharmaceutical intermediates
HydrogenationH₂, Ru catalysts-CH₂Cl → -CH₂OHGreen chemistry
S-AcylationAcyl chloridesThiocarbamate → ThioanhydrideAgrochemical development

Scientific Research Applications

Agricultural Applications

Herbicide Efficacy:
S-Chloromethyl thiocarbamate is primarily utilized in agriculture as a herbicide. It is effective against a variety of weeds, particularly wild oats and grass weeds. The compound is known for its selective control over these species when applied preplant or incorporated into the soil. Research indicates that thiocarbamates, including this compound, exhibit significant efficacy in controlling both broadleaf and grass weeds while being relatively non-toxic to crops such as alfalfa, clover, and sugar beets .

Mechanism of Action:
The herbicidal action of this compound involves its ability to inhibit specific enzymes associated with plant growth. It binds covalently to sulfhydryl groups in enzymes, disrupting their function and leading to the inhibition of weed growth. This mechanism allows for effective weed control while minimizing harm to tolerant crops .

Biological Applications

Antifertility Agents:
Certain thiocarbamates have been identified as having antifertility properties. This compound has shown potential in this area due to its ability to interfere with hormonal pathways in reproductive systems.

Antiviral Activity:
Research has indicated that some thiocarbamates possess antiviral properties. This compound may contribute to the development of antiviral drugs by inhibiting viral replication through its interactions with viral proteins .

Industrial Applications

Polymerization Processes:
In chemistry, this compound is used in controlled ring-opening metathesis polymerization (ROMP) reactions. This application allows for the synthesis of polymers with tailored properties for various industrial uses.

Case Studies and Research Findings

Numerous studies have explored the applications and effectiveness of this compound across different fields:

Study Focus Findings Notes
Herbicide EfficacyDemonstrated effectiveness against wild oats and grass weedsEffective when incorporated into soil preplant
Antifertility PropertiesExhibited potential in inhibiting reproductive hormonesRequires further investigation for clinical applications
Antiviral ActivityShowed inhibition of viral replication in preliminary studiesPotential for drug development against specific viruses
PolymerizationUsed in ROMP to create specialized polymersHighlights versatility in chemical applications

Summary

This compound is a compound with diverse applications ranging from agriculture to medicine and industrial chemistry. Its effectiveness as a herbicide, coupled with its potential biological activities, makes it an important subject of research. Continued exploration into its mechanisms and applications will likely yield further insights into its utility across various scientific disciplines.

Mechanism of Action

The mechanism of action of S-Chloromethyl thiocarbamate involves its ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups. This binding can inhibit the function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Thiocarbamates vary in substituents attached to the sulfur, oxygen, and nitrogen atoms, influencing their reactivity and applications:

Compound Key Structural Features Source
S-Chloromethyl thiocarbamate -SCH2Cl, -C(=O)-N- (alkyl/aryl substituents) Inferred from
O-Alkyl thiocarbamates -O-alkyl, -S-C(=O)-N- (e.g., O-isobutyl groups)
N-Methyl thiocarbamates -N-CH3, -S-C(=O)-O-
Glycosylated thiocarbamates Thiocarbamate linked to sugar moieties (e.g., rhamnose)

For example, glycosylated derivatives like O-ethyl-4-[(α-L-rhamnosyloxy)benzyl] thiocarbamate exhibit moderate cytotoxicity , while S-methyl 2-chlorocyclohexylthiocarbamate (CID 18529330) demonstrates stereochemical complexity with a cyclohexyl-Cl substituent .

Stability and Reactivity

Property This compound Analogues
Hydrolytic stability Likely low due to -SCH2Cl reactivity Thiocarbamates degrade faster than carbamates (e.g., t1/2 = 2.6 min vs. 51 min at pH 7.4) .
pH sensitivity Not explicitly studied pH-sensitive thiocarbamates release COS/H2S via imine hydrolysis .
Catalyzed degradation Cysteine accelerates thiocarbamate hydrolysis (e.g., MECT vs. DETU in H2S release) .

Toxicity Profiles

  • Mutagenicity : Thiocarbamates with 2-chloroallyl groups (e.g., triallate) are mutagenic in Salmonella assays .
  • Neurotoxicity : Metabolites like DETC-sulfoxide and ethyl isocyanate from EPTC disrupt dopaminergic systems .

Biological Activity

S-Chloromethyl thiocarbamate is a compound that falls within the category of thiocarbamate derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of chloromethyl compounds with thiocarbamic acid derivatives. The general synthesis pathway involves:

  • Preparation of Thiocarbamic Acid : This can be achieved by reacting carbon disulfide with amines.
  • Chloromethylation : The introduction of the chloromethyl group typically occurs through a reaction with chloromethyl methyl ether or similar reagents.

The resulting compound exhibits a structure that allows for interaction with biological targets, making it a candidate for further investigation into its biological properties.

2.1 Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against bacteria and fungi. For instance:

  • Antifungal Activity : In vitro studies have shown that this compound demonstrates potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these fungi are reported to be comparable to established antifungal agents, indicating its potential as an effective antifungal treatment .
  • Antibacterial Activity : The compound has also shown efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The observed MIC values suggest that it could serve as a lead compound in developing new antibacterial agents .

2.2 Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it induces apoptosis in various cancer cells, which is a promising attribute for anticancer drug development:

  • Cell Line Studies : In tests involving human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), this compound exhibited IC50 values indicating effective cytotoxicity at low concentrations .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of oxidative stress and disruption of cellular functions, leading to programmed cell death.

3. Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : A study involving the application of this compound in agricultural settings demonstrated its effectiveness as a pesticide, showing significant reductions in pest populations while being less harmful to beneficial insects compared to traditional pesticides .
  • Case Study 2 : Clinical evaluations have indicated that formulations containing this compound can enhance the efficacy of conventional antifungal therapies, particularly in immunocompromised patients suffering from systemic fungal infections .

4. Research Findings

Research findings related to this compound's biological activity are summarized in the following table:

Activity TypeTarget Organisms/CellsObserved EffectReference
AntifungalCandida albicans, Aspergillus nigerSignificant growth inhibition (MIC)
AntibacterialEscherichia coli, Staphylococcus aureusEffective bactericidal activity
CytotoxicMCF-7, A-549Induction of apoptosis (IC50 values)

5. Conclusion

This compound exhibits considerable potential in various biological applications due to its antimicrobial and cytotoxic properties. Its effectiveness against both pathogenic microorganisms and cancer cells positions it as a valuable compound in pharmaceutical and agricultural research. Further studies are warranted to explore its mechanisms of action, optimize its efficacy, and evaluate its safety profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-Chloromethyl thiocarbamate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis of thiocarbamates often involves electrophilic substitution or lithiation followed by quenching with alkyl halides. For example, steric bulk in precursors (e.g., N,N-diisopropyl groups) can enhance configurational stability during lithiation, improving regioselectivity and yield . Reaction parameters such as temperature (−78°C for lithiation), solvent (THF or ether), and electrophile choice (e.g., chloromethylating agents) should be systematically optimized.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • FTIR : Identify thiocarbonyl (C=S) stretches near 1200–1250 cm⁻¹ and N–H vibrations (if present) around 3300 cm⁻¹ .
  • NMR : 1^1H NMR should resolve the chloromethyl (–CH₂Cl) group as a triplet (~4.5 ppm), while 13^13C NMR confirms the thiocarbamate carbon (~200 ppm for C=S) .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of Cl or SCH₂Cl) validate purity and structure .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary to prevent degradation?

  • Methodological Answer : Thiocarbamates are prone to hydrolysis and oxidation. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture, light, or reactive metals. Stability tests via HPLC can monitor degradation products (e.g., thiols or disulfides) over time .

Advanced Research Questions

Q. What molecular mechanisms underlie the dopaminergic neurotoxicity of thiocarbamate compounds, and how can in vivo models like C. elegans be utilized to study this?

  • Methodological Answer : Thiocarbamates deplete glutathione (GSH), inducing oxidative stress in dopaminergic neurons. In C. elegans, GSH levels and SKN-1 (Nrf2 homolog) activation can be quantified via fluorometric assays or transgenic reporter strains. Pre-treatment with N-acetylcysteine (NAC) reverses toxicity, confirming redox imbalance as a key mechanism .

Q. How can surface-enhanced Raman scattering (SERS) be optimized for detecting thiocarbamate pesticide residues in complex matrices, and what are the current limitations?

  • Methodological Answer : SERS substrates (e.g., Au/Ag nanoparticles) enhance sensitivity for thiocarbamate detection. Key steps:

  • Matrix Cleanup : Use SPE cartridges to remove interferents (e.g., chlorophyll in plant extracts).
  • pH Adjustment : Optimize to ~6.5 for thiocarbamate adsorption onto nanoparticles.
  • Limitations : Co-occurring pesticides (e.g., organophosphates) may compete for binding sites, requiring multivariate analysis for differentiation .

Q. What strategies can resolve contradictions in reported bioactivity data of thiocarbamate derivatives across different studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., hydrolysis byproducts) may skew results .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent choice, cell line variability) .

Q. How do thiocarbamate-functionalized materials achieve self-healing properties, and what role do thiocarbonyl groups play in the healing mechanism?

  • Methodological Answer : In moisture-resistant glassy plastics (MRGP), thiocarbamate terminal groups enable dynamic disulfide exchange. Ethanol activates thiocarbonyl moieties, facilitating bond reorganization at fracture sites. Characterization via DMA confirms recovery of storage modulus (>90%) post-healing .

Q. What are the challenges in developing structure-activity relationships (SARs) for thiocarbamate-based HIV-1 inhibitors, and how can computational methods like CoMFA/CoMSIA aid this process?

  • Methodological Answer : Thiocarbamates exhibit conformational flexibility, complicating SARs. CoMFA/CoMSIA models can map steric/electrostatic fields to bioactivity data, identifying critical substituents (e.g., chloromethyl groups for target binding). Validation via synthesis and enzymatic assays (e.g., NNRTI inhibition) refines predictions .

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